Summary of the Application: Trichloroacetyl chloride is a metabolite of halothane, a general anesthetic . It is thought to cause hepatitis by covalently bonding a Trichloroacetyl chloride hapten (a metabolite of halothane) to liver proteins .
Methods of Application: Trichloroacetyl chloride is metabolized in the body by Cytochrome P450 enzymes .
Results or Outcomes: The use of halothane and other anesthetics can lead to hepatitis, a serious health condition .
Summary of the Application: Trichloroacetyl chloride is used in the production of insecticides .
Results or Outcomes: The use of Trichloroacetyl chloride in insecticides contributes to effective pest control .
Summary of the Application: Trichloroacetyl chloride is used in the production of fine chemicals .
Results or Outcomes: The use of Trichloroacetyl chloride in fine chemicals contributes to the production of high-quality chemical products .
Summary of the Application: Trichloroacetyl chloride is used in the production of organic intermediates .
Results or Outcomes: The use of Trichloroacetyl chloride in organic intermediates contributes to the production of various organic compounds .
Summary of the Application: Trichloroacetyl chloride is used as an alternative Cl atom precursor in laboratory settings .
Methods of Application: Trichloroacetyl chloride can be used with or without O2 as a source of Cl atoms. Photolysis studies in air and N2 diluent displayed COCl2 and CO as being the major photolysis products .
Results or Outcomes: The use of Trichloroacetyl chloride as a Cl atom precursor has been validated through relative rate studies .
Summary of the Application: Trichloroacetyl chloride is used in the manufacture of pharmaceuticals and plant protection compounds .
Results or Outcomes: The use of Trichloroacetyl chloride in these fields contributes to the production of effective pharmaceuticals and plant protection compounds .
Summary of the Application: Trichloroacetyl chloride is used in the preparation of dihydro-1H-benzindoles .
Results or Outcomes: The use of Trichloroacetyl chloride in the preparation of dihydro-1H-benzindoles contributes to the production of this important class of compounds .
Summary of the Application: Trichloroacetyl chloride is used in the synthesis of 3-alkylbenzoxazolones .
Results or Outcomes: The use of Trichloroacetyl chloride in the synthesis of 3-alkylbenzoxazolones contributes to the production of these organic compounds .
Summary of the Application: Trichloroacetyl chloride is used for manufacturing the esters and anhydrides of trichloroacetic acid .
Results or Outcomes: The use of Trichloroacetyl chloride in the production of trichloroacetic acid esters and anhydrides contributes to the production of these chemical compounds .
Summary of the Application: Trichloroacetyl chloride produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .
Results or Outcomes: The use of Trichloroacetyl chloride in the production of certain acetoacetic esters contributes to the production of these important chemical compounds .
Trichloroacetyl chloride is an organic compound with the chemical formula . It is classified as an acyl chloride derived from trichloroacetic acid. This colorless, volatile liquid possesses a pungent odor and is denser than water. Trichloroacetyl chloride is highly reactive, particularly with water, producing trichloroacetic acid and hydrogen chloride upon hydrolysis . It is known for its strong irritant properties, causing severe irritation to skin, eyes, and respiratory systems upon exposure .
Trichloroacetyl chloride is a hazardous compound and should be handled with appropriate precautions due to the following properties:
Trichloroacetyl chloride exhibits significant biological activity primarily due to its reactivity and toxicity. It is classified as highly toxic by ingestion and inhalation, posing serious health risks upon exposure. Acute exposure can lead to severe irritation of the eyes, skin, and respiratory tract, along with potential gastrointestinal irritation if ingested . Its toxicological profile necessitates careful handling and appropriate safety measures in laboratory and industrial settings.
Trichloroacetyl chloride can be synthesized through several methods:
Trichloroacetyl chloride finds applications in several areas:
Research indicates that trichloroacetyl chloride interacts vigorously with several classes of compounds:
Trichloroacetyl chloride shares similarities with other acyl chlorides but exhibits unique characteristics that distinguish it from them. Below is a comparison table highlighting its uniqueness:
Compound | Formula | Key Characteristics |
---|---|---|
Trichloroacetyl Chloride | Highly toxic; strong irritant; used in organic synthesis | |
Acetyl Chloride | Less toxic; milder irritant; used in similar reactions | |
Benzoyl Chloride | Aromatic compound; used in polymer synthesis | |
Butyryl Chloride | Less reactive; used in flavoring agents |
Trichloroacetyl chloride's unique combination of high reactivity, toxicity, and specific applications in organic synthesis sets it apart from these similar compounds. Its ability to participate in diverse
Corrosive;Acute Toxic;Irritant